molecular formula C7H5F3N2O5S B12859752 3-Nitro-4-trifluoromethoxy-benzenesulfonamide

3-Nitro-4-trifluoromethoxy-benzenesulfonamide

Cat. No.: B12859752
M. Wt: 286.19 g/mol
InChI Key: BRNWISIWIRXBKF-UHFFFAOYSA-N
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Description

3-Nitro-4-trifluoromethoxy-benzenesulfonamide (CAS No. 1644-88-8) is a sulfonamide derivative featuring a nitro (-NO₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is synthesized via sulfonation of 2-trifluoromethoxy-nitrobenzene with chlorosulfonic acid under controlled conditions (120°C for 4 hours), followed by reaction with aqueous ammonia to yield the sulfonamide .

Properties

Molecular Formula

C7H5F3N2O5S

Molecular Weight

286.19 g/mol

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5F3N2O5S/c8-7(9,10)17-6-2-1-4(18(11,15)16)3-5(6)12(13)14/h1-3H,(H2,11,15,16)

InChI Key

BRNWISIWIRXBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide typically involves the following steps :

    Starting Material: The process begins with commercially available 2-trifluoromethoxy-nitrobenzene.

    Sulphonation: Chlorosulfonic acid is slowly added to 2-trifluoromethoxy-nitrobenzene. The reaction mixture is heated at 120°C for 4 hours.

    Ammoniation: The crude mixture is then added to a stirred solution of concentrated aqueous ammonium hydroxide in isopropanol at -45°C. The reaction mixture is stirred at this temperature for 1 hour.

    Acidification and Filtration: The mixture is acidified with hydrochloric acid, followed by concentration to remove isopropanol. The resulting solid is filtered, washed with hydrochloric acid and water, and air-dried to yield 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide as a white solid.

Chemical Reactions Analysis

3-Nitro-4-(trifluoromethoxy)benzenesulphonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The sulphonamide group can be oxidized under specific conditions to form sulfonic acids.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium methoxide .

Scientific Research Applications

Medicinal Chemistry Applications

3-Nitro-4-trifluoromethoxy-benzenesulfonamide is primarily recognized for its utility as a pharmaceutical intermediate. It has been involved in the synthesis of several important therapeutic agents:

  • Cancer Treatment : This compound serves as an intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . Its role in synthesizing inhibitors of Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2) further highlights its significance in oncology .
  • Antiviral Agents : Recent studies have explored its derivatives for antiviral activity, particularly against SARS-CoV-2. The introduction of trifluoromethyl and trifluoromethoxy groups has shown to enhance the antiviral potency of related compounds .

Biological Activities

The compound exhibits a range of biological activities that are being investigated for therapeutic applications:

  • Anti-inflammatory Effects : Compounds related to this compound have been evaluated for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cascades, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Research indicates that benzenesulfonamide derivatives, including those related to this compound, possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy:

  • Trifluoromethyl Substitution : The presence of trifluoromethyl and trifluoromethoxy groups has been correlated with enhanced biological activities, particularly in antiviral and anticancer contexts. These modifications influence the electronic properties of the molecule, which can improve binding affinity to biological targets .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Study Application Findings
Study 1Antiviral ActivityDerivatives exhibited significant inhibition against SARS-CoV-2 with optimized electronic properties from trifluoromethyl substitutions .
Study 2Cancer TreatmentDemonstrated efficacy as an intermediate for Venetoclax synthesis, showing substantial effects on CLL treatment .
Study 3Anti-inflammatory ActivityEvaluated in RAW 264.7 macrophages; certain derivatives showed notable reductions in NO production .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulphonamide group can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Differences Potential Applications
3-Nitro-4-trifluoromethoxy-benzenesulfonamide -NO₂ (3), -OCF₃ (4) High lipophilicity due to -OCF₃ Enzyme inhibition, agrochemicals
3-Nitro-4-chlorobenzensulfonamide -NO₂ (3), -Cl (4) Lower electronegativity vs. -OCF₃ Antibacterial agents
3-Nitro-4-methoxy-bromobenzene -NO₂ (3), -OCH₃ (4), -Br (aromatic) Reduced stability (Br vs. -SO₂NH₂) Organic synthesis intermediates
3-Nitro-4-cyanopyridine -NO₂ (3), -CN (4) on pyridine ring Heterocyclic backbone Catalysis, ligand design
3-Nitro-4-hydroxyquinoline -NO₂ (3), -OH (4) on quinoline Chelating properties Metal ion sensors, pharmaceuticals

Key Findings:

The nitro group (-NO₂) stabilizes the sulfonamide moiety, improving thermal stability relative to hydroxy or cyano derivatives .

Lipophilicity and Bioavailability :

  • The -OCF₃ group contributes to higher lipophilicity (logP ~2.8 estimated) compared to -Cl (logP ~1.9) or -CN (logP ~1.5) analogs, favoring membrane permeability in biological systems .

Synthetic Utility :

  • Unlike 3-Nitro-4-methoxy-bromobenzene, which is prone to debromination under acidic conditions, this compound exhibits robust stability during sulfonation, making it a reliable intermediate .

Biological Activity

3-Nitro-4-trifluoromethoxy-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

The synthesis of this compound typically involves the introduction of a nitro group and a trifluoromethoxy group onto a benzenesulfonamide scaffold. The general synthetic route includes:

  • Starting Materials : The synthesis begins with commercially available benzenesulfonamide derivatives.
  • Reagents : Common reagents include nitrating agents (e.g., nitric acid) for nitro group introduction and trifluoromethylating agents for the trifluoromethoxy group.
  • Conditions : Reactions are often conducted under controlled temperatures to ensure high yields and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the trifluoromethoxy group enhances lipophilicity, improving membrane permeability, while the nitro group may contribute to its reactivity with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits significant activity against several biological targets:

  • Progesterone Receptor Antagonism : Similar compounds have been shown to act as nonsteroidal progesterone receptor antagonists, which may have implications in treating conditions like endometriosis and breast cancer .
  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

Case Studies and Research Findings

  • Study on Progesterone Receptor Antagonists : A study reported that derivatives similar to this compound showed potent binding affinity to the progesterone receptor, indicating potential therapeutic applications in reproductive health .
  • Antimicrobial Testing : In vitro assays have demonstrated that compounds with similar structures exhibit antimicrobial activity at concentrations as low as 6 μg/mL against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (μg/mL)Reference
Progesterone Receptor AntagonismThis compoundTBD
Antimicrobial ActivitySimilar Sulfonamides≤6
CytotoxicityVarious Compounds>50

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